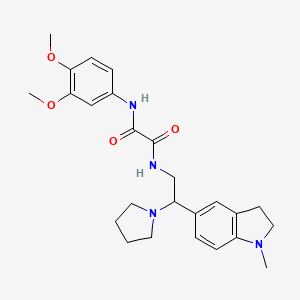

N1-(3,4-dimethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide

Descripción

N1-(3,4-Dimethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a 3,4-dimethoxyphenyl group at the N1 position and a structurally complex N2 substituent comprising a 1-methylindolin-5-yl moiety and a pyrrolidine ring.

Propiedades

IUPAC Name |

N'-(3,4-dimethoxyphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N4O4/c1-28-13-10-18-14-17(6-8-20(18)28)21(29-11-4-5-12-29)16-26-24(30)25(31)27-19-7-9-22(32-2)23(15-19)33-3/h6-9,14-15,21H,4-5,10-13,16H2,1-3H3,(H,26,30)(H,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMSOQCHXLBJUMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC(=C(C=C3)OC)OC)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N1-(3,4-dimethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is a synthetic compound with potential therapeutic applications. Its unique molecular structure suggests diverse biological activities, particularly in neurological and oncological contexts. This article reviews the existing literature on its biological activity, including in vitro and in vivo studies, structure-activity relationships (SAR), and potential mechanisms of action.

- Molecular Formula : C25H32N4O5

- Molecular Weight : 468.5 g/mol

- CAS Number : 922015-22-3

The biological activity of this compound is hypothesized to involve interactions with neurotransmitter receptors and enzymes relevant to cognitive functions. The oxalamide functional group is known for its role in modulating biological processes, potentially affecting cholinergic pathways associated with memory and cognition.

In Vitro Studies

A series of experiments have demonstrated the compound's inhibitory effects on various enzymes related to neurodegenerative diseases:

- Cholinesterase Inhibition :

- The compound exhibited significant inhibition of human acetylcholinesterase (hAChE) and human butyrylcholinesterase (hBChE). The IC50 values indicated potent activity, suggesting its potential as a treatment for Alzheimer's disease.

- Table 1 summarizes the inhibitory activity against cholinesterases:

| Compound | hAChE IC50 (μM) | hBChE IC50 (μM) |

|---|---|---|

| N1-Oxalamide | 0.907 ± 0.011 | 1.413 ± 0.017 |

- Neuroprotective Effects :

- In models of oxidative stress induced by scopolamine, the compound reduced malondialdehyde (MDA) levels while increasing superoxide dismutase (SOD), catalase, and glutathione (GSH), indicating antioxidant properties.

In Vivo Studies

In animal models, the compound has shown promise in improving cognitive functions:

- Behavioral Tests :

- Rats treated with this compound demonstrated improved memory retention in Morris water maze tests compared to control groups.

- Histopathological examinations revealed no significant neuronal damage, supporting its safety profile.

Structure-Activity Relationship (SAR)

The presence of the dimethoxyphenyl group and the indolin moiety are crucial for enhancing biological activity. Modifications to these groups can significantly alter the compound's efficacy:

- Compounds with electron-withdrawing groups (EWGs) at specific positions on the phenyl ring showed varied inhibition levels against cholinesterases.

Table 2 illustrates SAR findings:

| Modification | hAChE IC50 (μM) | hBChE IC50 (μM) |

|---|---|---|

| Unsubstituted Phenyl | 0.907 ± 0.011 | 1.413 ± 0.017 |

| EWG at Para Position | Moderate Activity | Poor Activity |

| EWG at Meta Position | Reduced Activity | Moderate Activity |

Case Studies

Recent studies have focused on the therapeutic potential of this compound in treating neurodegenerative diseases like Alzheimer's:

-

Alzheimer's Disease Models :

- A study highlighted that N1-Oxalamide significantly improved cognitive deficits in scopolamine-induced rats, correlating with biochemical markers indicating reduced oxidative stress.

-

Comparison with Existing Drugs :

- When compared to standard treatments like Donepezil, N1-Oxalamide demonstrated superior efficacy in enzyme inhibition and cognitive enhancement.

Comparación Con Compuestos Similares

Table 1: Structural Comparison of Oxalamide Derivatives

*Estimated based on structural formulas.

Metabolic and Toxicological Profiles

- Metabolism: Oxalamides generally undergo hydrolysis, oxidation of aromatic/heterocyclic rings, and glucuronidation . For example, (R)-N-(1-methoxy-4-methylpentan-2-yl)-3,4-dimethylbenzamide (No. 2226) is metabolized via hydroxylation, demethylation, and glucuronidation . The target compound’s indoline and pyrrolidine moieties may introduce additional oxidative pathways (e.g., CYP450-mediated N-demethylation) or phase II conjugation.

- The target compound’s larger, more complex structure could elevate toxicity risks, necessitating dedicated studies to establish its NOEL.

Table 2: Toxicological and Regulatory Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.